molecular formula C13H17NO2 B8079855 (4S,5R)-4-Isobutyl-5-phenyloxazolidin-2-one CAS No. 104454-73-1

(4S,5R)-4-Isobutyl-5-phenyloxazolidin-2-one

Cat. No.: B8079855
CAS No.: 104454-73-1
M. Wt: 219.28 g/mol
InChI Key: YYHKDAYVJJZHEN-NWDGAFQWSA-N
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Description

(4S,5R)-4-Isobutyl-5-phenyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its use as a chiral auxiliary in asymmetric synthesis, which is a crucial process in the production of enantiomerically pure compounds. The presence of both isobutyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S,5R)-4-Isobutyl-5-phenyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-phenylalaninol with isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the oxazolidinone ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (4S,5

Properties

IUPAC Name

(4S,5R)-4-(2-methylpropyl)-5-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(2)8-11-12(16-13(15)14-11)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,14,15)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHKDAYVJJZHEN-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(OC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1[C@H](OC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199436
Record name 2-Oxazolidinone, 4-(2-methylpropyl)-5-phenyl-, (4S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104454-73-1
Record name 2-Oxazolidinone, 4-(2-methylpropyl)-5-phenyl-, (4S-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104454-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 4-(2-methylpropyl)-5-phenyl-, (4S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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